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molecular formula C12H7Cl2NO3<br>C12H7Cl2NO3<br>C6H3Cl2OC6H4NO2 B051676 Nitrofen CAS No. 1836-75-5

Nitrofen

Cat. No. B051676
M. Wt: 284.09 g/mol
InChI Key: XITQUSLLOSKDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262385

Procedure details

2,4-Dichlorophenyl 4-nitrophenyl ether (Nitrofen), 2,4,6-trichlorophenyl 4'-nitrophenyl ether (Chlornitrofen), 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether (Chlomethoxynil), methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox), 4-nitrophenyl α,α, -trifluoro-2-nitro-p-tolyl ether (Fluorodifen), 2-chloro-4-trifluoromethylphenyl 3-ethoxy-4-nitrophenyl ether (Oxygluorfen), 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid (Acifluorfen), etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4,6-trichlorophenyl 4'-nitrophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
trifluoro-2-nitro-p-tolyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14](Cl)=[CH:13][C:12]=2Cl)=[CH:6][CH:5]=1)([O-])=O.COC1C=C(OC2C=CC(Cl)=CC=2Cl)C=CC=1[N+]([O-])=O.ClC1C=C(Cl)C=CC=1OC1C=CC([N+]([O-])=O)=C(C=1)C(OC)=O.FC(F)(F)C1C=CC(OC2C=CC(C(F)(F)F)=C([N+]([O-])=O)C=2)=CC=1[N+]([O-])=O.C(OC1C=C(OC2C=CC(C(F)(F)F)=CC=2Cl)C=CC=1[N+]([O-])=O)C.ClC1C=C(OC2C=CC([N+]([O-])=O)=C(C=2)C(O)=O)C=CC=1C(F)(F)F>>[C:11]1([O:10][C:7]2[CH:6]=[CH:5][CH:4]=[CH:9][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
2,4,6-trichlorophenyl 4'-nitrophenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])OC1=C(C=C(C=C1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)OC)C2)[N+](=O)[O-])C=CC(=C1)Cl
Step Five
Name
trifluoro-2-nitro-p-tolyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=C(C=C1)OC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1[N+](=O)[O-])OC1=C(C=C(C=C1)C(F)(F)F)Cl
Step Seven
Name
5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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